![molecular formula C9H13BrO B1381314 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde CAS No. 251980-67-3](/img/structure/B1381314.png)
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde
Overview
Description
“2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is a chemical compound with the CAS Number: 251980-67-3 . It has a molecular weight of 217.11 . The IUPAC name for this compound is 2-bromo-4,4-dimethylcyclohex-1-ene-1-carbaldehyde . The InChI code for this compound is 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” can be represented by the InChI code 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The physical form of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Geminal-Dimethyl Hydroporphyrins
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde: has been implicated in the synthesis of geminal-dimethyl hydroporphyrins, which are significant in the study of oxidation-resistant chlorins . These compounds have applications in understanding the electronics of the chlorin macrocycle and in the generation of E-ring-functionalized hydroporphyrins.
Infrared Spectroscopy and Density Functional Theory (DFT) Studies
This compound is used in the experimental and theoretical spectral investigation and conformational analysis by IR spectroscopy and DFT . Such studies are crucial for understanding the molecular structure and behavior of chemical compounds.
Pharmaceutical Chemistry
Derivatives of this compound are employed in pharmaceutical chemistry for the production of various therapeutic agents. They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes .
Production of Agrochemicals and Cosmetics
The compound’s derivatives are also used in the chemical industry for the production of flavoring agents, agrochemicals, cosmetics, textiles, and dyes .
Ligand in Metal Coordination Chemistry
In coordination chemistry, this compound can act as a ligand, forming complexes with metals. This has implications in catalysis and materials science .
Nonlinear Optical Properties
There is potential for this compound to be used in the study of third-order nonlinear optical properties, which are important for the development of new photonic and optoelectronic devices .
Safety and Handling in Chemical Research
The compound’s safety data sheet provides important information on handling, storage, and precautions, which is essential for its use in chemical research and synthesis .
Precursor in Synthetic Chemistry
It serves as a precursor in the synthesis of various complex molecules, including psychoactive substances like Mephedrone (4-MMC), showcasing its versatility in synthetic chemistry .
Safety and Hazards
The safety information for “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
2-bromo-4,4-dimethylcyclohexene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVVNAQKPNQJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)Br)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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